4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol
Brand Name: Vulcanchem
CAS No.: 926251-43-6
VCID: VC3034383
InChI: InChI=1S/C11H10ClNO2S/c1-15-10-4-7(2-3-9(10)14)11-13-8(5-12)6-16-11/h2-4,6,14H,5H2,1H3
SMILES: COC1=C(C=CC(=C1)C2=NC(=CS2)CCl)O
Molecular Formula: C11H10ClNO2S
Molecular Weight: 255.72 g/mol

4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol

CAS No.: 926251-43-6

Cat. No.: VC3034383

Molecular Formula: C11H10ClNO2S

Molecular Weight: 255.72 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol - 926251-43-6

Specification

CAS No. 926251-43-6
Molecular Formula C11H10ClNO2S
Molecular Weight 255.72 g/mol
IUPAC Name 4-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol
Standard InChI InChI=1S/C11H10ClNO2S/c1-15-10-4-7(2-3-9(10)14)11-13-8(5-12)6-16-11/h2-4,6,14H,5H2,1H3
Standard InChI Key YVNTZIITHJILNS-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C2=NC(=CS2)CCl)O
Canonical SMILES COC1=C(C=CC(=C1)C2=NC(=CS2)CCl)O

Introduction

Identifier TypeValue
CAS Number926251-43-6
IUPAC Name4-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol
Molecular FormulaC₁₁H₁₀ClNO₂S
Molecular Weight255.72 g/mol
Standard InChIInChI=1S/C11H10ClNO2S/c1-15-10-4-7(2-3-9(10)14)11-13-8(5-12)6-16-11/h2-4,6,14H,5H2,1H3
Standard InChIKeyYVNTZIITHJILNS-UHFFFAOYSA-N
SMILESCOC1=C(C=CC(=C1)C2=NC(=CS2)CCl)O

Table 1: Chemical identifiers for 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol

Structural Features and Properties

Molecular Structure

The compound features a thiazole ring (a five-membered heterocyclic ring containing nitrogen and sulfur atoms) connected to a methoxyphenol group. The thiazole ring bears a chloromethyl group at position 4, which serves as a reactive site for potential chemical modifications . The phenol ring has a methoxy substituent at position 2 and is connected to the thiazole at position 4 . This arrangement of functional groups creates a molecule with multiple sites for potential interaction with biological targets.

Physical and Chemical Properties

The physical and chemical properties of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol are summarized in Table 2:

PropertyDescription
Physical StateSolid
ColorNot specified in literature
SolubilityLimited water solubility due to aromatic and heterocyclic components
Melting PointNot specified in literature
LogPNot specified in literature
Hydrogen Bond Donors1 (phenolic OH)
Hydrogen Bond Acceptors4 (N, O, O, S)
Reactive GroupsChloromethyl group, phenolic OH, thiazole ring

Table 2: Physical and chemical properties of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol

Reactivity Profile

The reactivity of this compound is primarily determined by its key functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, making it valuable for chemical modifications and derivatization. The phenolic hydroxyl group can participate in hydrogen bonding and can be targeted for esterification or etherification reactions. The thiazole ring, being electron-rich, can participate in various electrophilic reactions and coordination chemistry.

Comparison with Related Compounds

Several related compounds share structural similarities with 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol, particularly in their thiazole or oxazole core structures. Table 3 presents a comparison of our target compound with some structurally related molecules:

CompoundCAS NumberStructural RelationshipNotable Differences
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol926251-43-6Reference compound-
4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole122994-69-8Contains oxazole instead of thiazoleContains methyl group at position 5; oxazole ring instead of thiazole
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamideNot specifiedContains acetamide linkageContains acetamide group instead of direct phenyl-thiazole connection
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine923821-13-0Contains piperazine groupChloro group on phenyl instead of chloromethyl on thiazole; piperazine group

Table 3: Comparison of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol with structurally related compounds

These structural relationships highlight the versatility of thiazole-based scaffolds in chemical library development and the potential for exploring structure-activity relationships.

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